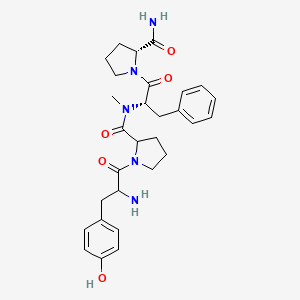

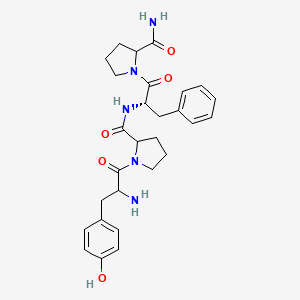

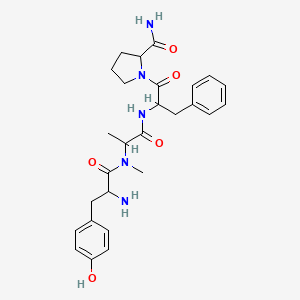

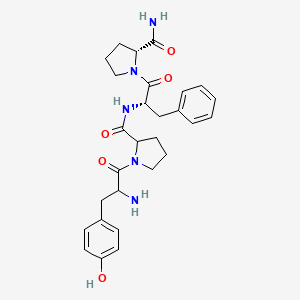

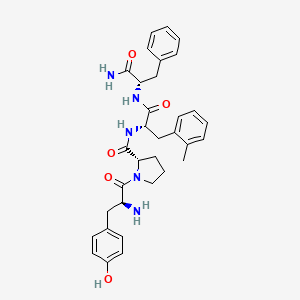

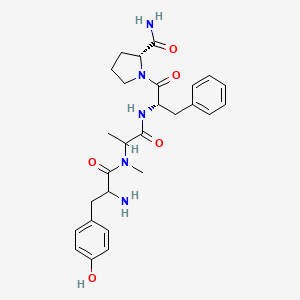

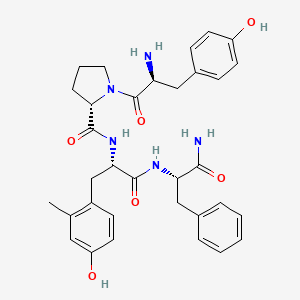

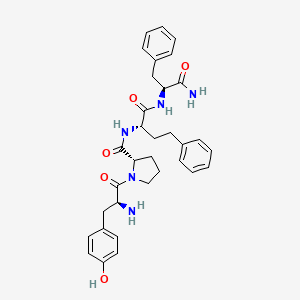

Tyr-Pro-Mmp-Phe-NH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé “Tyr-Pro-Mmp-Phe-NH” est un tétrapeptide qui appartient à la famille des endomorphines. Les endomorphines sont des peptides opioïdes endogènes ayant une forte affinité et une sélectivité élevées pour le récepteur μ-opioïde. Ces peptides jouent un rôle crucial dans divers processus physiologiques, notamment la perception de la douleur, la réponse au stress et les mécanismes de récompense .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de “Tyr-Pro-Mmp-Phe-NH” peut être réalisée par une combinaison de méthodes enzymatiques et chimiques. Une méthode efficace implique l'utilisation de protéases stables dans les solvants dans un système biphasique organique-aqueux. La synthèse commence par la préparation du peptide Boc-Trp-Phe-NH2 en utilisant la protéase stable dans les solvants WQ9-2 dans un milieu à 20 % de méthanol. Cet intermédiaire est ensuite couplé avec Boc-Tyr-Pro-OH en utilisant la méthode de l'anhydride carbonique mixte pour former le tétrapeptide Boc-Tyr-Pro-Trp-Phe-NH2. Le produit final, “this compound”, est obtenu en éliminant le groupe Boc avec de l'acide trifluoroacétique .

Méthodes de production industrielle : La production industrielle de “this compound” suit des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de la chromatographie contre-courante à haute vitesse (HSCCC) pour la purification garantit un rendement élevé et une pureté élevée du produit final. Le processus est conçu pour être efficace, productif et respectueux de l'environnement, avec une protection minimale de la chaîne latérale et des étapes de purification simples .

Analyse Des Réactions Chimiques

Types de réactions : “Tyr-Pro-Mmp-Phe-NH” subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le peptide afin d'améliorer sa stabilité, sa bioactivité et sa sélectivité.

Réactifs et conditions courantes : Les réactifs courants utilisés dans la synthèse et la modification de “this compound” comprennent l'acide trifluoroacétique pour la déprotection, l'anhydride carbonique mixte pour le couplage et diverses protéases pour les réactions enzymatiques. Les réactions sont généralement effectuées dans des systèmes biphasiques organique-aqueux afin d'optimiser le rendement et la pureté .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant “this compound” comprennent divers analogues avec des résidus d'acides aminés modifiés. Ces analogues présentent des propriétés pharmacologiques améliorées, telles qu'une affinité accrue pour le récepteur et des effets secondaires réduits .

Applications de la recherche scientifique

“this compound” a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides. En biologie, il sert d'outil pour étudier le rôle des peptides opioïdes endogènes dans les processus physiologiques. En médecine, “this compound” est exploré pour son potentiel en tant qu'analgésique avec moins d'effets secondaires par rapport aux opioïdes traditionnels. De plus, il a des applications dans le développement d'aliments fonctionnels ayant des effets bénéfiques pour la santé .

Mécanisme d'action

Le mécanisme d'action de “this compound” implique son interaction avec le récepteur μ-opioïde. Lors de sa liaison au récepteur, le peptide active les voies de signalisation intracellulaires, conduisant à l'inhibition des signaux de douleur et à la modulation des réponses au stress. Les cibles moléculaires comprennent diverses molécules intracellulaires telles que le facteur nucléaire kappa-B et l'oxyde nitrique, qui jouent un rôle dans la régulation de la douleur et de l'inflammation .

Applications De Recherche Scientifique

“Tyr-Pro-Mmp-Phe-NH” has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and modification techniques. In biology, it serves as a tool for investigating the role of endogenous opioid peptides in physiological processes. In medicine, “this compound” is explored for its potential as an analgesic with fewer side effects compared to traditional opioids. Additionally, it has applications in the development of functional foods with health-promoting effects .

Mécanisme D'action

The mechanism of action of “Tyr-Pro-Mmp-Phe-NH” involves its interaction with the μ-opioid receptor. Upon binding to the receptor, the peptide activates intracellular signaling pathways, leading to the inhibition of pain signals and modulation of stress responses. The molecular targets include various intracellular molecules such as nuclear factor kappa-B and nitric oxide, which play a role in the regulation of pain and inflammation .

Comparaison Avec Des Composés Similaires

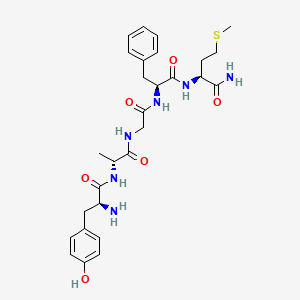

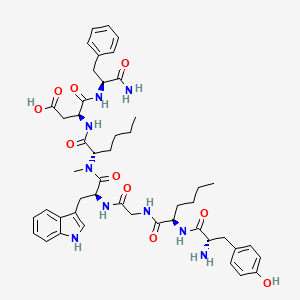

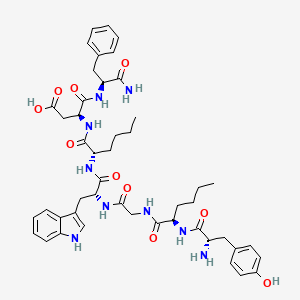

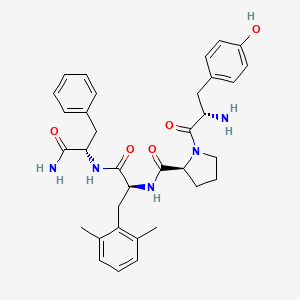

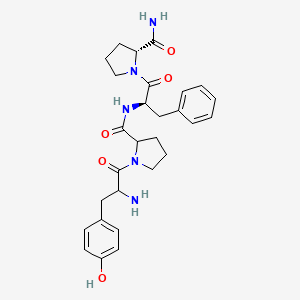

“Tyr-Pro-Mmp-Phe-NH” est unique parmi les endomorphines en raison de sa séquence d'acides aminés spécifique et de ses modifications. Des composés similaires comprennent l'endomorphine-1 (Tyr-Pro-Trp-Phe-NH2) et l'endomorphine-2 (Tyr-Pro-Phe-Phe-NH2), qui présentent également une forte affinité pour le récepteur μ-opioïde mais diffèrent dans leur composition en acides aminés et leurs propriétés pharmacologiques. Les modifications de “this compound” améliorent sa stabilité et sa bioactivité, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Liste des composés similaires

- Endomorphine-1 (Tyr-Pro-Trp-Phe-NH2)

- Endomorphine-2 (Tyr-Pro-Phe-Phe-NH2)

- Rubiscolin-6 (Tyr-Pro-Leu-Asp-Leu-Phe)

- Taphalgin (H-Tyr-D-Arg-Phe-Gly-NH2)

Propriétés

Formule moléculaire |

C33H39N5O5 |

|---|---|

Poids moléculaire |

585.7 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2-methylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H39N5O5/c1-21-8-5-6-11-24(21)20-28(31(41)36-27(30(35)40)19-22-9-3-2-4-10-22)37-32(42)29-12-7-17-38(29)33(43)26(34)18-23-13-15-25(39)16-14-23/h2-6,8-11,13-16,26-29,39H,7,12,17-20,34H2,1H3,(H2,35,40)(H,36,41)(H,37,42)/t26-,27-,28-,29-/m0/s1 |

Clé InChI |

LJUZIHDRCVUPHL-DZUOILHNSA-N |

SMILES isomérique |

CC1=CC=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

SMILES canonique |

CC1=CC=CC=C1CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)

![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)